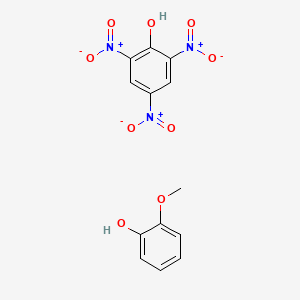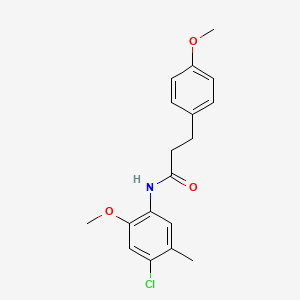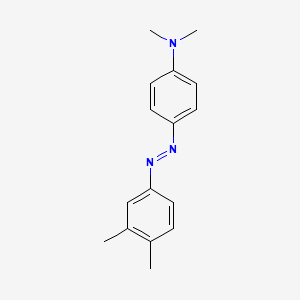
3-(2-Chloro-3-methoxyphenyl)-N-(4-methylphenyl)-2-propenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-3-methoxyphenyl)-N-(4-methylphenyl)-2-propenamide is an organic compound that belongs to the class of amides It is characterized by the presence of a propenamide group attached to a 2-chloro-3-methoxyphenyl ring and a 4-methylphenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-3-methoxyphenyl)-N-(4-methylphenyl)-2-propenamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-3-methoxybenzaldehyde and 4-methylaniline.
Formation of Intermediate: The 2-chloro-3-methoxybenzaldehyde undergoes a condensation reaction with 4-methylaniline in the presence of a base such as sodium hydroxide to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to form the corresponding amine.
Amidation: The amine is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(2-Chloro-3-methoxyphenyl)-N-(4-methylphenyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
3-(2-Chloro-3-methoxyphenyl)-N-(4-methylphenyl)-2-propenamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and coatings.
Biological Studies: It is used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of 3-(2-chloro-3-methoxyphenyl)-N-(4-methylphenyl)-2-propenamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its potential anti-inflammatory effects.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.
類似化合物との比較
Similar Compounds
3-(2-Chloro-3-methoxyphenyl)-N-phenyl-2-propenamide: Lacks the 4-methyl group on the phenyl ring.
3-(2-Chloro-3-methoxyphenyl)-N-(4-chlorophenyl)-2-propenamide: Contains a chloro group instead of a methyl group on the phenyl ring.
Uniqueness
Structural Differences: The presence of the 4-methyl group on the phenyl ring in 3-(2-chloro-3-methoxyphenyl)-N-(4-methylphenyl)-2-propenamide distinguishes it from similar compounds and may influence its chemical reactivity and biological activity.
The unique structure of this compound may confer specific pharmacological properties, making it a valuable candidate for drug development and other applications.
特性
CAS番号 |
853350-02-4 |
|---|---|
分子式 |
C17H16ClNO2 |
分子量 |
301.8 g/mol |
IUPAC名 |
(E)-3-(2-chloro-3-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H16ClNO2/c1-12-6-9-14(10-7-12)19-16(20)11-8-13-4-3-5-15(21-2)17(13)18/h3-11H,1-2H3,(H,19,20)/b11-8+ |
InChIキー |
OXWYWNSRBUQCJN-DHZHZOJOSA-N |
異性体SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C/C2=C(C(=CC=C2)OC)Cl |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)C=CC2=C(C(=CC=C2)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(E)-[4-[[4-[(E)-(2-hydroxyphenyl)methyleneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol](/img/structure/B11952061.png)








![Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl]-](/img/structure/B11952115.png)

![2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B11952129.png)
